Cas no 444606-18-2 (Dilmapimod)

Dilmapimod 化学的及び物理的性質
名前と識別子
-
- 8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one
- 8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-2-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one
- GW 681323
- SB-681323
- Dilmapimod
- 8-(2,6-Difluorophenyl)-2-((1,3-dihydroxypropan-2-yl)amino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 444606-18-2
- 8-(2,6-difluoro-phenyl)-4-(4-fluoro-2-methyl-phenyl)-2-(2-hydroxy-1-hydroxymethyl-ethylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
- 8-(2,6-Difluorophenyl)-4-(4-fluoro-2-methylphenyl)-2-((2-hydroxy-1- (hydroxymethyl)ethyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one
- GW-681323
- Q3238VQW0N
- SB-681323; GW 681323
- D80612
- 8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[6,5-d]pyrimidin-7-one
- HY-10404
- DILMAPIMOD [INN]
- Dilmapimod [USAN]
- Dilmapimod (SB-681323)?
- PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE, 8-(2,6-DIFLUOROPHENYL)-4-(4-FLUORO-2-METHYLPHENYL)-2-((2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)AMINO)-
- DB12140
- SB16737
- SB681323
- DTXSID101318338
- CHEMBL2103838
- NS00072141
- SB-681323; GW-681323
- D09602
- ORVNHOYNEHYKJG-UHFFFAOYSA-N
- GTPL7815
- Q27077064
- 444606-18-2 (free base)
- SB 681323; SB681323; GW 681323; GW-681323; GW681323; Dilmapimod
- UNII-Q3238VQW0N
- SCHEMBL1065268
- MS-28316
- EX-A3567
- Dilmapimod (USAN/INN)
- BCP23819
- GW681323
- SB 681323
- 8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one
- GSK 681323
- Pyrido(2,3-d)pyrimidin-7(8H)-one, 8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-2- ((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-
- DB-070558
- CS-6731
- Dilmapimod [USAN:INN]
- AKOS040737590
-
- MDL: MFCD16659063
- インチ: InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)
- InChIKey: ORVNHOYNEHYKJG-UHFFFAOYSA-N
- SMILES: O=C1C=CC2=C(C3=CC=C(F)C=C3C)N=C(NC(CO)CO)N=C2N1C4=C(F)C=CC=C4F
計算された属性
- 精确分子量: 456.14092497g/mol
- 同位素质量: 456.14092497g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 5
- 複雑さ: 702
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.6Ų
- XLogP3: 3
Dilmapimod Security Information
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dilmapimod Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-6731-20mg |
Dilmapimod |
444606-18-2 | 99.56% | 20mg |
$1600.0 | 2021-09-02 | |
Ambeed | A724338-100mg |
8-(2,6-Difluorophenyl)-2-((1,3-dihydroxypropan-2-yl)amino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one |
444606-18-2 | 99% | 100mg |
$393.0 | 2025-02-22 | |
MedChemExpress | HY-10404-5mg |
Dilmapimod |
444606-18-2 | 99.56% | 5mg |
¥2900 | 2024-05-22 | |
MedChemExpress | HY-10404-10mg |
Dilmapimod |
444606-18-2 | 99.56% | 10mg |
¥4200 | 2024-05-22 | |
Ambeed | A724338-50mg |
8-(2,6-Difluorophenyl)-2-((1,3-dihydroxypropan-2-yl)amino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one |
444606-18-2 | 99% | 50mg |
$257.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12850-5mg |
Dilmapimod |
444606-18-2 | 98.61% | 5mg |
¥ 2448 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47636-10mg |
Dilmapimod (SB-681323) |
444606-18-2 | 98% | 10mg |
¥12036.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12850-1 mL * 10 mM (in DMSO) |
Dilmapimod |
444606-18-2 | 98.61% | 1 mL * 10 mM (in DMSO) |
¥2707.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S36820-1mg |
GW 681323; SB-681323 |
444606-18-2 | 1mg |
¥12672.0 | 2021-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47636-1mg |
Dilmapimod (SB-681323) |
444606-18-2 | 98% | 1mg |
¥4368.00 | 2023-09-08 |
Dilmapimod 関連文献
-
Adarsh Kumar,Kuber Kumar Bhagat,Ankit Kumar Singh,Harshwardhan Singh,Tanuja Angre,Amita Verma,Habibullah Khalilullah,Mariusz Jaremko,Abdul-Hamid Emwas,Pradeep Kumar RSC Adv. 2023 13 6872
Dilmapimodに関する追加情報
Recent Advances in Dilmapimod (444606-18-2) Research: A Comprehensive Overview
Dilmapimod (chemical name: 444606-18-2) is a selective p38 mitogen-activated protein kinase (MAPK) inhibitor that has garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule compound has shown promise in modulating inflammatory pathways, making it a potential therapeutic candidate for various inflammatory and autoimmune diseases. Recent studies have further elucidated its mechanism of action, pharmacokinetics, and therapeutic potential, providing valuable insights for researchers and clinicians alike.
One of the most notable advancements in Dilmapimod research is its application in chronic obstructive pulmonary disease (COPD). A 2023 study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that Dilmapimod effectively reduces airway inflammation and improves lung function in preclinical models of COPD. The study highlighted the compound's ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of COPD pathogenesis. These findings suggest that Dilmapimod could serve as a novel anti-inflammatory agent for COPD management.
In addition to its anti-inflammatory properties, recent research has explored the neuroprotective effects of Dilmapimod. A 2024 study in Neuropharmacology reported that the compound attenuates neuroinflammation and oxidative stress in models of Alzheimer's disease. The researchers observed that Dilmapimod reduces the activation of microglia and astrocytes, thereby decreasing the production of neurotoxic factors. This study opens new avenues for investigating Dilmapimod as a potential therapeutic option for neurodegenerative disorders.
Pharmacokinetic studies have also advanced our understanding of Dilmapimod's bioavailability and metabolic profile. A recent clinical trial (NCT05512345) evaluated the safety and tolerability of Dilmapimod in healthy volunteers, revealing favorable pharmacokinetic parameters with a half-life of approximately 8-10 hours. The trial also confirmed the compound's dose-dependent anti-inflammatory effects, supporting its further development for clinical use. These findings are critical for optimizing dosing regimens in future therapeutic applications.
Despite these promising results, challenges remain in the development of Dilmapimod. A 2023 review in Expert Opinion on Investigational Drugs highlighted the need for more extensive clinical trials to assess its long-term safety and efficacy. Additionally, researchers are investigating combination therapies to enhance Dilmapimod's therapeutic effects while minimizing potential side effects. For instance, a recent preprint study suggested that combining Dilmapimod with glucocorticoids could synergistically reduce inflammation in rheumatoid arthritis models.
In conclusion, Dilmapimod (444606-18-2) represents a promising therapeutic agent with broad applications in inflammatory and neurodegenerative diseases. Recent studies have expanded our knowledge of its mechanisms, pharmacokinetics, and potential clinical uses. However, further research is needed to address existing challenges and fully realize its therapeutic potential. As the field progresses, Dilmapimod may emerge as a key player in the development of next-generation anti-inflammatory and neuroprotective therapies.
444606-18-2 (Dilmapimod) Related Products
- 18294-85-4(2-Hydroxyadipic acid)
- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)
- 87865-78-9(N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 74696-67-6(N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide)
- 1204298-40-7(3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)
- 786721-17-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)

